molecular formula C14H7Cl3N2O2 B14336948 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 106218-68-2

2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14336948
CAS No.: 106218-68-2
M. Wt: 341.6 g/mol
InChI Key: OTBXSHMBMCKWDD-UHFFFAOYSA-N
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Description

2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyridine and isoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with trichloromethyl isocyanate to form an intermediate, which is then cyclized with phthalic anhydride under reflux conditions to yield the final product . The reaction conditions often require the use of solvents like methanol or dimethylformamide (DMF) and catalysts such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

106218-68-2

Molecular Formula

C14H7Cl3N2O2

Molecular Weight

341.6 g/mol

IUPAC Name

2-[4-(trichloromethyl)pyridin-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C14H7Cl3N2O2/c15-14(16,17)8-5-6-18-11(7-8)19-12(20)9-3-1-2-4-10(9)13(19)21/h1-7H

InChI Key

OTBXSHMBMCKWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)C(Cl)(Cl)Cl

Origin of Product

United States

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